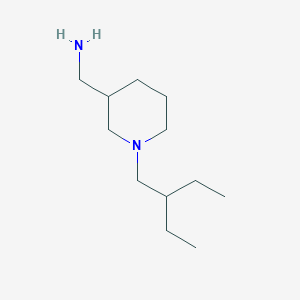![molecular formula C9H8F2N4 B1464932 [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249833-86-0](/img/structure/B1464932.png)
[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Vue d'ensemble
Description
The compound “[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine” is an organic compound containing a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is attached to a 2,3-difluorophenyl group and a methanamine group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a 2,3-difluorophenyl group and a methanamine group. The presence of the fluorine atoms and the nitrogen atoms in the molecule could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring, the 2,3-difluorophenyl group, and the methanamine group. The electron-withdrawing fluorine atoms could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
[1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine and its derivatives are synthesized through several chemical reactions, including 1,3-dipolar cycloaddition, indicating their relevance in exploring new synthetic pathways and structural characterizations in organic chemistry. For instance, compounds have been synthesized using methodologies that involve reactions with azides and alkynes, showcasing the utility of click chemistry in creating complex molecules with potential biological activities (Aouine Younas et al., 2014).
Antimicrobial and Antifungal Activities
Derivatives of [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine have been evaluated for their antimicrobial and antifungal properties, showing promising results against various pathogenic strains. This suggests their potential use in developing new antimicrobial agents (K D Thomas et al., 2010).
Antioxidant Properties
Research has also focused on evaluating the antioxidant properties of triazole-containing compounds. Specific derivatives have demonstrated significant antioxidant activities, highlighting their potential in developing therapeutic agents targeting oxidative stress-related diseases (D. Hadjipavlou-Litina et al., 2022).
Catalytic and Material Science Applications
In material science, triazolyl derivatives have been used as ligands in catalysts for reactions like transfer hydrogenation, indicating their role in enhancing the efficiency of chemical transformations. Additionally, their incorporation into materials for organic light-emitting devices (OLEDs) showcases the versatility of these compounds in electronic applications (Şemistan Karabuğa et al., 2015; Zhanfeng Li et al., 2012).
Theoretical and Computational Studies
Computational studies have provided insights into the interaction mechanisms of triazolyl derivatives with biological targets, such as enzymes, revealing their potential as inhibitors in drug discovery efforts (Hua-Jun Luo et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
[1-(2,3-difluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-7-2-1-3-8(9(7)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNKOUPGJHRCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464851.png)
![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464852.png)
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464853.png)
![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464854.png)
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464858.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464860.png)
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine](/img/structure/B1464862.png)

![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464867.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464870.png)
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464871.png)
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464872.png)